![molecular formula C17H26ClNO4 B6181364 benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride CAS No. 2613300-21-1](/img/new.no-structure.jpg)
benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride
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Overview
Description
Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride is a synthetic organic compound. It belongs to the class of esters and contains an amino acid derivative. This compound often plays a critical role in pharmaceutical research and development due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidation Reaction: : The synthesis begins with the amidation of (2S)-1-ethoxy-1-oxopropan-2-amine with benzyl (2S)-2-amino-3-methylbutanoate. The reaction is typically carried out under basic conditions using reagents like triethylamine in an anhydrous solvent like dichloromethane.
Esterification: : The intermediate product undergoes esterification with benzyl chloroformate in the presence of a base such as sodium carbonate. This reaction proceeds at room temperature, forming the desired ester compound.
Industrial Production Methods
In industrial settings, the production scale-up involves optimized reaction conditions such as precise temperature control, solvent choice, and reaction time. Continuous flow synthesis could be employed to enhance efficiency and yield. Purification techniques like recrystallization or chromatography ensure high-purity end products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can convert the ester group into an alcohol.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Bases: : Triethylamine, sodium carbonate.
Major Products
The oxidation typically yields carboxylic acids, while reduction produces alcohol derivatives. Substitution reactions result in a variety of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride finds applications in various fields:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Potentially studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties and potential as a therapeutic agent in drug development.
Industry: : Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets within biological systems. It may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved include inhibition of specific enzymes or altering receptor-ligand interactions, which can impact cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-amino-3-methylbutanoate: : Lacks the ethoxy group and has distinct biological properties.
Benzyl (2R)-2-{[(2R)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride: : An enantiomer with different stereochemistry, potentially leading to varying biological activities.
Uniqueness
Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound in scientific research and pharmaceutical applications.
Properties
CAS No. |
2613300-21-1 |
---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 |
Purity |
0 |
Origin of Product |
United States |
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